![molecular formula C22H21ClN2O3 B2697914 [2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-69-8](/img/structure/B2697914.png)
[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with various functional groups including a 2-phenylethyl group and a 2-oxoethyl group. The latter is attached to a 2-chloropyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . These groups would likely contribute to the overall stability of the molecule and could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the pyrrole ring could contribute to its aromaticity and stability, while the various functional groups could influence its polarity, solubility, and reactivity .科学的研究の応用
Herbicidal Applications
Research has shown that pyrrole dicarboxylates, related to the chemical structure of interest, exhibit selective herbicidal activity. These compounds, when substituted at different positions on the pyridine ring, display varied biological properties, including post-emergence and pre-emergence herbicidal activity. This variation is attributed to differences in molecular conformation and intramolecular hydrogen bonding, affecting their soil binding and transport properties (Andrea et al., 1990).
Chemical Reactivity and Optical Properties
Studies on pyrrole–chalcone derivatives, which share a core structural motif with the compound , have been synthesized to explore their structural, chemical reactivity, and non-linear optical properties. These compounds exhibit promising characteristics for non-linear optical applications due to their optical transparency and significant hyperpolarizability, indicating potential use in materials science (Singh et al., 2015).
Antimicrobial Activity
A series of pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. The presence of the pyrrole ring and specific substitutions have been found to enhance antibacterial and antifungal properties, making them significant for the development of new antimicrobial agents (Hublikar et al., 2019).
Molecular Recognition and Hydrogen Bonding
Pyrrole derivatives have been studied for their role in molecular recognition, demonstrating the ability to form intermolecular hydrogen-bonded dimers. These interactions are crucial for understanding the principles of molecular recognition and designing molecules with specific binding properties (Wash et al., 1997).
Conducting Polymers
Research into bis(pyrrol-2-yl) arylenes, which are related to the compound of interest, has shown that these monomers can be polymerized to form conducting polymers with low oxidation potentials. These materials are stable in their conducting form and are promising for electronic applications (Sotzing et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-15-13-19(16(2)25(15)12-10-17-7-4-3-5-8-17)20(26)14-28-22(27)18-9-6-11-24-21(18)23/h3-9,11,13H,10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLURFPLKHYBYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)
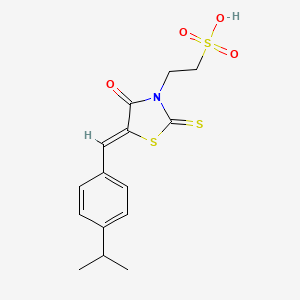
![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)
![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)
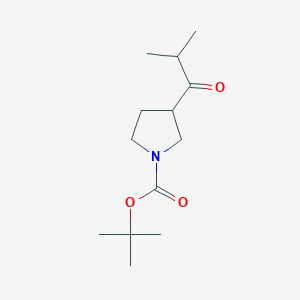
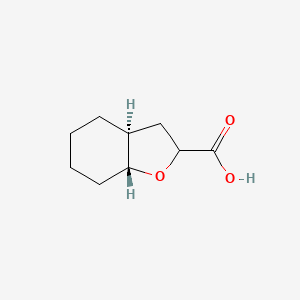
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)

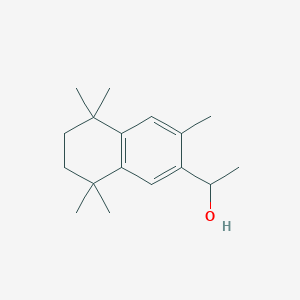
![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2697846.png)
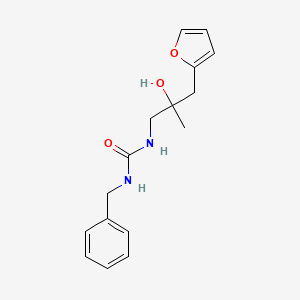
![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)
